3,3,3-Trifluoropropane-1,2-diamine dihydrochloride

Description

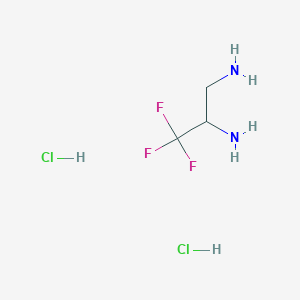

3,3,3-Trifluoropropane-1,2-diamine dihydrochloride is a fluorinated diamine salt with the molecular formula C₃H₈Cl₂F₃N₂. It features a propane backbone substituted with three fluorine atoms at the terminal carbon and two amine groups at positions 1 and 2. The dihydrochloride salt enhances its stability and solubility in polar solvents, making it valuable in pharmaceutical and agrochemical synthesis.

Properties

IUPAC Name |

3,3,3-trifluoropropane-1,2-diamine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7F3N2.2ClH/c4-3(5,6)2(8)1-7;;/h2H,1,7-8H2;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWIDCEVCHKDDMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)F)N)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9Cl2F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1394042-54-6 | |

| Record name | 3,3,3-trifluoropropane-1,2-diamine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 3,3,3-Trifluoropropane-1,2-diamine dihydrochloride typically involves the reaction of 3,3,3-trifluoropropene with ammonia under specific conditions. The reaction is carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained . Industrial production methods may vary, but they generally follow similar principles to ensure high yield and purity.

Chemical Reactions Analysis

3,3,3-Trifluoropropane-1,2-diamine dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: It can be reduced to form amines or other related compounds.

Scientific Research Applications

Pharmaceutical Development

The compound has emerged as a promising candidate in drug development due to its ability to interact with biological systems. The trifluoromethyl group enhances lipophilicity, which may improve cellular permeability and bioavailability. Key applications include:

- Drug Design : The amine groups can be modified to create derivatives that target specific receptors or enzymes. This modification is crucial for developing pharmaceuticals aimed at treating various diseases.

- Antimicrobial Activity : Research suggests that fluorinated compounds often exhibit enhanced antimicrobial properties, making this compound a potential candidate for developing new antimicrobial agents.

Chemical Research

In chemical research, 3,3,3-trifluoropropane-1,2-diamine dihydrochloride serves as a versatile scaffold for synthesizing novel compounds. Its reactivity allows it to participate in various chemical reactions, leading to the exploration of synthetic pathways for new functional molecules. Notable applications include:

- Fluorinated Ion Exchange Materials : The compound's structure makes it suitable for developing fluorinated ionomers used in fuel cells and membranes.

- Synthetic Chemistry : The compound can undergo reactions involving its amine groups or the perfluorinated moiety, facilitating the creation of diverse chemical entities with tailored properties .

Biological Studies

Research into the biological interactions of this compound has highlighted its potential therapeutic roles. Studies have focused on:

- Binding Affinity Studies : Investigating how the compound interacts with various biological targets can provide insights into its pharmacological potential and inform future drug design efforts.

- Toxicity Assessments : Understanding the toxicity profile of this compound is essential for evaluating its safety in medicinal applications.

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

Mechanism of Action

The mechanism of action of 3,3,3-Trifluoropropane-1,2-diamine dihydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Functional Group and Backbone Variations

The compound is compared below with structurally related fluorinated amines and epoxides:

Fluorine-Specific Effects

- Electron-Withdrawing Nature: The trifluoromethyl group in this compound reduces basicity of adjacent amines compared to non-fluorinated diamines (e.g., propane-1,2-diamine), altering its reactivity in nucleophilic substitutions .

Biological Activity

3,3,3-Trifluoropropane-1,2-diamine dihydrochloride (TFPD) is a fluorinated organic compound with significant potential in medicinal chemistry and biological applications. Its unique trifluoropropane backbone and two amine groups offer a platform for exploring various biological activities and therapeutic applications.

- Molecular Formula : C₃H₉Cl₂F₃N₂

- Molecular Weight : 128.1 g/mol

- CAS Number : 909002-38-6

The presence of fluorine atoms enhances the compound's chemical stability and biological interactions compared to non-fluorinated analogs. The dihydrochloride form indicates that the amine groups are protonated, which may influence its solubility and reactivity.

Antimicrobial Properties

Research indicates that fluorinated compounds often exhibit enhanced antimicrobial activity. TFPD has been shown to interact with biological systems effectively, potentially leading to increased binding affinity to certain receptors compared to its non-fluorinated counterparts. This property makes it a candidate for developing new antimicrobial agents.

Enzyme Inhibition

TFPD has been investigated for its role as an enzyme inhibitor. The compound's ability to bind to specific molecular targets allows it to modulate enzymatic activities, which can be leveraged in therapeutic contexts. For instance, studies have focused on its potential as an inhibitor of IL-17A, a cytokine implicated in various inflammatory diseases .

Potential Toxicity

Toxicological assessments have been conducted to evaluate the safety profile of TFPD. Preliminary findings suggest that while it exhibits beneficial biological activities, further studies are necessary to elucidate its toxicity mechanisms and pharmacokinetics.

The mechanism by which TFPD exerts its biological effects is primarily through interaction with specific receptors and enzymes. The trifluoropropane moiety enhances membrane permeability, facilitating better cellular uptake and interaction with intracellular targets.

Study on Antimicrobial Activity

A study evaluated the antimicrobial efficacy of TFPD against various bacterial strains. Results indicated that TFPD exhibited significant inhibitory effects on Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.

Enzyme Inhibition Study

In another study focusing on IL-17A inhibition, TFPD demonstrated a competitive inhibition profile with an IC50 value indicating effective modulation of inflammatory pathways. This finding supports its potential application in treating autoimmune conditions such as psoriasis and rheumatoid arthritis .

Comparative Analysis

The following table summarizes the unique features of TFPD compared to structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | C₃H₉Cl₂F₃N₂ | Contains three fluorine atoms; dual amine groups |

| 1,2-Diaminopropane | C₃H₈N₂ | Non-fluorinated; simpler structure |

| 2-Amino-1-propanol | C₃H₉NO | Contains hydroxyl group instead of fluorines |

| 3-Fluoropropane-1,2-diamine | C₃H₈FCl₂N₂ | Contains only one fluorine atom |

The presence of three fluorine atoms in TFPD significantly alters its chemical reactivity and biological interactions compared to these similar compounds.

Q & A

Q. What synthetic methodologies are recommended for preparing 3,3,3-Trifluoropropane-1,2-diamine dihydrochloride, and how can reaction efficiency be optimized?

Answer:

- Synthesis Strategy : Fluorinated diamines are typically synthesized via nucleophilic substitution or reduction of precursor nitro/azide intermediates. For example, analogous diamines (e.g., carbazolyldiamine derivatives) are prepared by reacting fluorinated substrates with amines in tetrahydrofuran (THF) under inert conditions, followed by acidification to isolate the dihydrochloride salt .

- Optimization Tips :

- Use triethylamine (Et3N) to neutralize HCl byproducts, improving reaction homogeneity .

- Monitor reaction progress via thin-layer chromatography (TLC) to identify intermediates and optimize reaction time .

- Purify via column chromatography or recrystallization to remove triethylammonium chloride salts .

Q. What safety protocols are critical when handling fluorinated diamines in laboratory settings?

Answer:

- Key Protocols :

Table 1 : Recommended Safety Measures

| Hazard Type | Mitigation Strategy | Reference |

|---|---|---|

| Inhalation | Fume hood use | |

| Skin Contact | Nitrile gloves | |

| Reactivity | Dry storage |

Advanced Research Questions

Q. How do fluorinated substituents affect the nucleophilicity and coordination behavior of the diamine groups in metal-catalyzed reactions?

Answer:

Q. How can researchers resolve discrepancies between NMR and mass spectrometry data when characterizing fluorinated diamine derivatives?

Answer:

- Methodology :

- NMR : Confirm deuterated solvent purity and use <sup>19</sup>F decoupling to eliminate splitting artifacts.

- HRMS : Validate molecular ion peaks with isotopic patterns (e.g., chlorine vs. fluorine contributions) .

- Cross-Validation : Correlate TLC retention factors (Rf) with spectral data to confirm intermediate purity .

Q. What strategies are effective for analyzing stereochemical outcomes in fluorinated diamine derivatives?

Answer:

- Approaches :

Table 2 : Analytical Techniques for Stereochemical Analysis

| Technique | Application | Reference |

|---|---|---|

| X-ray Diffraction | Absolute configuration determination | |

| CD Spectroscopy | Enantiomer differentiation |

Data Contradiction Analysis

Q. How should researchers address conflicting toxicity data between in vitro and in vivo studies for fluorinated diamines?

Answer:

- Critical Steps :

- Dose-Response Reconciliation : Compare administered doses in animal models (e.g., oral vs. inhalation) with in vitro IC50 values .

- Metabolite Profiling : Identify bioactive metabolites (e.g., via LC-MS) that may explain discrepancies in toxicity pathways .

- Species-Specific Factors : Account for metabolic differences (e.g., cytochrome P450 activity) between test models and humans .

Q. What experimental controls are essential when evaluating fluorinated diamine stability under varying pH conditions?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.